molecular formula C8H6ClNO6S B2674377 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid CAS No. 1864063-25-1

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid

Cat. No.: B2674377
CAS No.: 1864063-25-1
M. Wt: 279.65
InChI Key: LVKSGTAPWYWVLP-UHFFFAOYSA-N
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Description

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is a chemical compound with the molecular formula C8H6ClNO6S and a molecular weight of 279.66 g/mol . This compound is characterized by the presence of a chlorosulfonyl group, a nitro group, and an acetic acid moiety attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of strong acids like sulfuric acid and nitric acid for the nitration step, and the subsequent steps may involve the use of acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .

Mechanism of Action

The mechanism of action of 2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with proteins or other biomolecules. This reactivity makes it useful in enzyme inhibition studies and protein modification . The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Chlorosulfonyl)-3-nitrophenyl]acetic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both a nitro group and a chlorosulfonyl group allows for diverse reactivity, making it valuable in synthetic chemistry and research .

Properties

IUPAC Name

2-(4-chlorosulfonyl-3-nitrophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNO6S/c9-17(15,16)7-2-1-5(4-8(11)12)3-6(7)10(13)14/h1-3H,4H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVKSGTAPWYWVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC(=O)O)[N+](=O)[O-])S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNO6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864063-25-1
Record name 2-[4-(chlorosulfonyl)-3-nitrophenyl]acetic acid
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